Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3-position of the biphenyl ring and a carboxylate ester group at the 2-position
Mechanism of Action
Target of Action
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is an orally active, potent, and selective agonist for the human long chain free fatty acid (FFA) receptor FFA4/GPR120 . This receptor plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and anti-inflammatory responses .
Mode of Action
Upon binding to its target, Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate triggers a series of intracellular events. It stimulates calcium mobilization and recruits β-arrestin-1 and β-arrestin-2 . This interaction results in the rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4/GPR120 by Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate affects several biochemical pathways. It mimics many potentially beneficial therapeutic properties previously reported for long chain free fatty acids (LCFAs), including stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages .
Result of Action
The molecular and cellular effects of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate’s action are significant. It has been reported to reverse food intake increases and body weight gains among mice subjected to sleep fragmentation. It also significantly attenuates visceral white adipose tissue inflammation as well as insulin resistance . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with certain enzymes and proteins
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate are not well characterized. It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-fluorophenylboronic acid with 2-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 3-fluoro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3-fluoro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
Uniqueness
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 3-position enhances its stability and reactivity compared to other biphenyl derivatives. Additionally, the carboxylate ester group provides a versatile functional handle for further chemical modifications.
Properties
IUPAC Name |
methyl 2-fluoro-6-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXCKWNRPBRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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